Cas no 1692541-33-5 (2-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine)

2-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine 化学的及び物理的性質
名前と識別子
-
- 2-Ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
- EN300-1119412
- 1692541-33-5
- Pyrazolo[1,5-a]pyrimidine, 2-ethyl-4,5,6,7-tetrahydro-7-methyl-
- 2-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine
-
- インチ: 1S/C9H15N3/c1-3-8-6-9-10-5-4-7(2)12(9)11-8/h6-7,10H,3-5H2,1-2H3
- InChIKey: WXJWOHUKUOLCAP-UHFFFAOYSA-N
- SMILES: N12C(=CC(CC)=N1)NCCC2C
計算された属性
- 精确分子量: 165.126597491g/mol
- 同位素质量: 165.126597491g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 160
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.8
- トポロジー分子極性表面積: 29.8Ų
じっけんとくせい
- 密度みつど: 1.19±0.1 g/cm3(Predicted)
- Boiling Point: 306.3±21.0 °C(Predicted)
- 酸度系数(pKa): 4.97±0.40(Predicted)
2-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1119412-2.5g |
2-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1692541-33-5 | 95% | 2.5g |
$2351.0 | 2023-10-27 | |
Enamine | EN300-1119412-0.5g |
2-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1692541-33-5 | 95% | 0.5g |
$1152.0 | 2023-10-27 | |
Enamine | EN300-1119412-0.1g |
2-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1692541-33-5 | 95% | 0.1g |
$1056.0 | 2023-10-27 | |
Enamine | EN300-1119412-5.0g |
2-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1692541-33-5 | 5g |
$3894.0 | 2023-06-09 | ||
Enamine | EN300-1119412-10.0g |
2-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1692541-33-5 | 10g |
$5774.0 | 2023-06-09 | ||
Enamine | EN300-1119412-0.05g |
2-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1692541-33-5 | 95% | 0.05g |
$1008.0 | 2023-10-27 | |
Enamine | EN300-1119412-0.25g |
2-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1692541-33-5 | 95% | 0.25g |
$1104.0 | 2023-10-27 | |
Enamine | EN300-1119412-10g |
2-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1692541-33-5 | 95% | 10g |
$5159.0 | 2023-10-27 | |
Enamine | EN300-1119412-1.0g |
2-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1692541-33-5 | 1g |
$1343.0 | 2023-06-09 | ||
Enamine | EN300-1119412-1g |
2-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1692541-33-5 | 95% | 1g |
$1200.0 | 2023-10-27 |
2-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine 関連文献
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
7. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
2-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidineに関する追加情報
Recent Advances in the Study of 2-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS: 1692541-33-5)
The compound 2-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS: 1692541-33-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, belonging to the pyrazolopyrimidine class, exhibits a unique structural framework that makes it a promising candidate for various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential as a scaffold for drug development.
One of the key areas of interest is the compound's role as a kinase inhibitor. Kinases are critical targets in the treatment of cancers and inflammatory diseases, and the pyrazolopyrimidine core has been identified as a privileged structure for kinase inhibition. Researchers have synthesized derivatives of 2-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine and evaluated their inhibitory activity against a panel of kinases, revealing promising selectivity and potency profiles. These findings suggest potential applications in targeted cancer therapies.
In addition to its kinase inhibitory properties, recent studies have explored the compound's utility in central nervous system (CNS) disorders. The pyrazolopyrimidine scaffold has been shown to interact with GABA receptors, which are implicated in anxiety, epilepsy, and sleep disorders. Preliminary in vivo studies have demonstrated that certain derivatives of 2-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine exhibit anxiolytic and anticonvulsant effects, paving the way for further development of novel CNS therapeutics.
The synthetic routes to 2-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine have also been optimized in recent years. Novel catalytic methods, including transition metal-catalyzed cyclizations and microwave-assisted synthesis, have been employed to improve yield and scalability. These advancements are crucial for the large-scale production of the compound and its derivatives, facilitating further pharmacological and clinical studies.
Despite these promising developments, challenges remain in the clinical translation of 2-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-based therapeutics. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through structural optimization and formulation strategies. Ongoing research is focused on overcoming these hurdles to unlock the full therapeutic potential of this compound.
In conclusion, 2-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS: 1692541-33-5) represents a versatile and promising scaffold in medicinal chemistry. Its applications span from kinase inhibition to CNS modulation, with ongoing research efforts aimed at refining its pharmacological properties. As synthetic methodologies and biological evaluations continue to advance, this compound is poised to make significant contributions to the development of next-generation therapeutics.
1692541-33-5 (2-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine) Related Products
- 2230253-82-2(PKI-166 (hydrochloride))
- 24294-83-5(Pyrazine, 2,5-bis(1-methylethyl)-)
- 2138003-49-1(1-(azetidin-3-yl)-N-(3-methoxypyrrolidin-3-yl)methyl-1H-pyrazol-5-amine)
- 86732-30-1(2-cyclohexyl-octahydropyrrolo3,4-cpyrrole)
- 1251680-09-7(3-(2,3-dimethoxyphenyl)-5-{5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylmethyl}-1,2,4-oxadiazole)
- 1798398-57-8(9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenenitrile)
- 2137547-00-1(4-(3,3-Dimethylbutanamido)benzene-1-sulfonyl fluoride)
- 1251388-28-9([1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine)
- 1804248-18-7(4-Bromo-3-(3-chloropropyl)mandelic acid)
- 1105229-96-6(1-6-(furan-2-yl)pyridazin-3-yl-N-2-(methylsulfanyl)phenylpiperidine-3-carboxamide)




